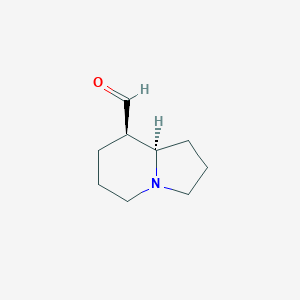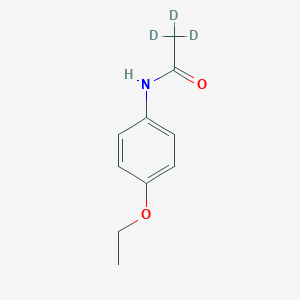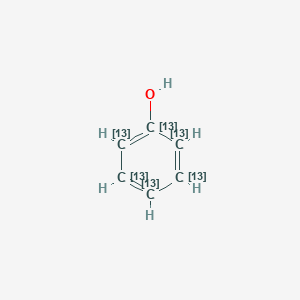
4-Amino-2,6-Dinitrotoluol
Übersicht
Beschreibung
4-Amino-2,6-dinitrotoluene is an amino-nitrotoluene that is 2,6-dinitrotoluene substituted at position 4 by an amino group. It has a role as an explosive, a fungal xenobiotic metabolite, and a marine metabolite .
Synthesis Analysis
The synthesis of 4-Amino-2,6-dinitrotoluene involves the condensation of picryl chloride with 4-amino-2,6-dinitrotoluene, which is prepared by selective reduction of TNT in the presence of hydrogen sulfide and concentrated ammonium hydroxide in 1,4-dioxane .Molecular Structure Analysis
The molecular structure of 4-Amino-2,6-dinitrotoluene has been studied using fluorescence sensor techniques. A cerium-based metal–organic tetrahedron has been developed as a highly selective and sensitive fluorescence sensor for the recognition of 4-amino-2,6-dinitrotoluene .Chemical Reactions Analysis
The chemical reactions of 4-Amino-2,6-dinitrotoluene are complex and involve multiple steps. The humic monomer is initially oxidized to a semi-quinone radical by a phenoloxidase. Subsequent oxidative coupling involves reactions with additional humic monomers or anilinic products derived from TNT, forming an anilinoquinone via nucleophilic addition or a benzoquinone-imine through condensation .Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Amino-2,6-dinitrotoluene include its molecular formula (C7H7N3O4), molar mass (197.15 g/mol), and its role as an explosive, a fungal xenobiotic metabolite, and a marine metabolite .Wissenschaftliche Forschungsanwendungen
Umweltüberwachung
4-Amino-2,6-Dinitrotoluol wird als analytischer Standard in der Umweltüberwachung verwendet, um Sprengstoffrückstände zu erkennen und zu quantifizieren. Sein Vorhandensein in Umweltproben kann auf eine Kontamination durch militärische oder industrielle Aktivitäten hinweisen .
Materialwissenschaften
In der Materialwissenschaft dient diese Verbindung als Referenzmaterial zur Kalibrierung von Instrumenten und zur Sicherstellung der Genauigkeit analytischer Messungen, insbesondere im Zusammenhang mit der Sprengstoffdetektion .
Analytische Chemie
This compound wird in der analytischen Chemie als Standard für chromatographische Techniken eingesetzt. Es hilft bei der Bestimmung von Analyten in verschiedenen Proben, einschließlich Sprengstoffrückständen und Urin, was für die Überwachung der Gesundheit am Arbeitsplatz entscheidend ist .
Medizinische Forschung
Diese Verbindung wird auf ihre Toxizität und mögliche Auswirkungen auf die Gesundheit untersucht. Forschungen zu seiner Interaktion mit biologischen Systemen tragen zum Verständnis der Risiken im Zusammenhang mit der Exposition gegenüber nitroaromatischen Verbindungen bei .
Industrielle Anwendungen
This compound wird bei der Herstellung von Polyurethanpolymeren, Farbstoffen und Herbiziden verwendet. Seine Rolle als Zwischenprodukt in Fertigungsprozessen unterstreicht seine industrielle Bedeutung .
Ökologische Folgenabschätzung
Die Auswirkungen der Verbindung auf die Umwelt werden bewertet, um ihre Persistenz und Toxizität in Ökosystemen zu verstehen. Studien konzentrieren sich auf seine Abbauprodukte und deren Auswirkungen auf aquatisches Leben und tragen zu ökologischen Risikobewertungen bei .
Wirkmechanismus
Target of Action
The primary targets of 4-Amino-2,6-dinitrotoluene, also known as 4-Methyl-3,5-dinitroaniline, are tubulin proteins . These proteins play a crucial role in cell division and are essential for the formation of the mitotic spindle, which is necessary for chromosome segregation during mitosis .
Mode of Action
4-Amino-2,6-dinitrotoluene acts as a microtubule inhibitor . It binds to tubulin proteins, disrupting their polymerization and preventing the formation of the mitotic spindle . This disruption inhibits cell division, leading to cell death . The compound is thought to undergo a two-step reaction mechanism involving initial oxidation to a semi-quinone radical by a phenoloxidase, followed by oxidative coupling with additional humic monomers or anilinic products .
Biochemical Pathways
The compound affects the cell cycle by disrupting the mitotic sequence . This disruption prevents cells from properly dividing, leading to cell death
Pharmacokinetics
It is known that the compound is readily and rapidly absorbed following oral or inhalation exposure . It is also known to be eliminated through urinary and fecal excretion
Result of Action
The primary result of 4-Amino-2,6-dinitrotoluene’s action is the inhibition of cell division , leading to cell death . This is due to the compound’s ability to disrupt the formation of the mitotic spindle by binding to tubulin proteins . The compound’s action can also lead to genotoxicity and activation of oxidative stress pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Amino-2,6-dinitrotoluene. For instance, the compound’s transformation is more rapid and frequent in oxic conditions than anoxic conditions . Additionally, the compound’s enzymatic transformation reaches a maximum at pH 6.8
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
It is known that this compound can interact with certain enzymes and proteins . For instance, it has been reported that 4-Amino-2,6-dinitrotoluene can be recognized by a cerium-based metal-organic tetrahedron, leading to an enhanced fluorescence . This suggests that 4-Amino-2,6-dinitrotoluene might interact with certain biomolecules in a way that alters their fluorescence properties .
Cellular Effects
It has been suggested that this compound might have some toxic effects on cells . For instance, it has been reported that 4-Amino-2,6-dinitrotoluene can cause changes in blood cellularity and plasma chemistry effects in certain bird species .
Molecular Mechanism
It has been suggested that this compound might exert its effects through binding interactions with biomolecules . For instance, it has been reported that 4-Amino-2,6-dinitrotoluene can be encapsulated by a redox-active tetrahedron through weak interaction and spatial stereoselectivity, resulting in an enhanced fluorescence .
Temporal Effects in Laboratory Settings
It has been suggested that this compound might have some long-term effects on cellular function . For instance, it has been reported that 4-Amino-2,6-dinitrotoluene can cause changes in blood cellularity and plasma chemistry effects in certain bird species over time .
Dosage Effects in Animal Models
The effects of 4-Amino-2,6-dinitrotoluene can vary with different dosages in animal models . For instance, it has been reported that 4-Amino-2,6-dinitrotoluene can cause changes in blood cellularity and plasma chemistry effects in certain bird species at certain dosages
Metabolic Pathways
It has been suggested that this compound might be involved in the metabolism of nitroaromatic compounds .
Transport and Distribution
It has been suggested that this compound might be transported and distributed within cells and tissues in a way that alters their fluorescence properties .
Subcellular Localization
It has been suggested that this compound might be localized in certain subcellular compartments in a way that alters their fluorescence properties .
Eigenschaften
IUPAC Name |
4-methyl-3,5-dinitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O4/c1-4-6(9(11)12)2-5(8)3-7(4)10(13)14/h2-3H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQRJATLINVYHEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074312 | |
| Record name | 4-Amino-2,6-dinitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [DOD - USCHPPM] | |
| Record name | 4-Amino-2,6-dinitrotoluene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11065 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00004 [mmHg] | |
| Record name | 4-Amino-2,6-dinitrotoluene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11065 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
19406-51-0, 58449-89-1 | |
| Record name | 4-Amino-2,6-dinitrotoluene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19406-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-2,6-dinitrotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019406510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Toluenamine, 2,6-dinitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058449891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-2,6-dinitrotoluene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55353 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Amino-2,6-dinitrotoluene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25010 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Amino-2,6-dinitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 19406-51-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-AMINO-3,5-DINITRO-4-METHYLBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VGF967AJX2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary sources of 4-ADNT in the environment?
A1: 4-ADNT primarily originates from the biotransformation of TNT in contaminated soils and water bodies. [, , , ] This occurs through reductive pathways facilitated by various microorganisms and plants. [, , , , , ]
Q2: How persistent is 4-ADNT in the environment?
A2: While 4-ADNT is considered less toxic than TNT, it exhibits considerable persistence in the environment. [, , ] Its degradation is influenced by factors like soil type, microbial activity, and the presence of other contaminants. [, , ]
Q3: What are the ecotoxicological effects of 4-ADNT?
A3: Research indicates that 4-ADNT negatively impacts aquatic organisms, including fish and invertebrates. [, ] Studies on Atlantic salmon alevins revealed significant bioaccumulation and increased mortality rates upon exposure to 4-ADNT. [] Its effects on terrestrial organisms and ecosystems require further investigation. [, ]
Q4: What strategies are being explored to mitigate the environmental impact of 4-ADNT?
A4: Bioremediation techniques, utilizing plants and microorganisms capable of degrading 4-ADNT, show promise for environmental cleanup. [, , , ] Phytoremediation, employing plants like hybrid poplar trees and Myriophyllum aquaticum, has demonstrated the ability to uptake and transform 4-ADNT. [, , ] Additionally, research on anaerobic TNT-degrading bacteria offers potential for removing 4-ADNT from contaminated sites. [, , ]
Q5: How does 4-ADNT compare to TNT in terms of toxicity?
A5: While generally considered less toxic than TNT, 4-ADNT still poses environmental and health risks. [, , ] It can accumulate in organisms and potentially biomagnify up the food chain. []
Q6: What are the potential health effects of 4-ADNT exposure in humans?
A6: Although not as extensively studied as TNT, research suggests 4-ADNT could contribute to health problems. Workers at ammunition cleanup sites exhibiting higher levels of 4-ADNT reported symptoms like headache, mucous membrane irritation, and allergic reactions. [] Further research is necessary to fully understand the long-term health implications of 4-ADNT exposure. [, , , ]
Q7: How is 4-ADNT metabolized in living organisms?
A7: In various organisms, including plants and bacteria, 4-ADNT undergoes further transformation. [, , , , ] In plants like Myriophyllum aquaticum, 4-ADNT can be converted into 2,4-diaminotoluene (2,4-DAT). [] Understanding these metabolic pathways is crucial for developing effective bioremediation strategies. [, , , ]
Q8: How is 4-ADNT detected and quantified in environmental samples?
A8: Various analytical techniques are employed to detect and quantify 4-ADNT in complex matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is widely used due to its sensitivity and ability to identify different isomers. [, , , , , ] High-Performance Liquid Chromatography (HPLC) coupled with UV detection or mass spectrometry is another common approach. [, , , ]
Q9: What challenges are associated with the analysis of 4-ADNT?
A9: Accurately quantifying 4-ADNT in environmental samples can be challenging due to its low concentrations and potential for degradation during sample preparation and analysis. [, , , , ] Developing robust and reliable analytical methods with high sensitivity and selectivity remains a focus of ongoing research. [, , ]
Q10: Can 4-ADNT serve as a biomarker for TNT exposure?
A10: Yes, 4-ADNT is a primary metabolite of TNT and its presence in urine can indicate TNT exposure. [, , , , ] Biomonitoring studies have shown a correlation between 4-ADNT levels in urine and TNT exposure in workers at ammunition factories and cleanup sites. [, , , ]
Q11: What other biomarkers are used in conjunction with 4-ADNT to assess TNT exposure?
A11: In addition to urinary 4-ADNT, researchers utilize other biomarkers, such as hemoglobin adducts of TNT and its metabolites, to provide a more comprehensive assessment of TNT exposure and potential health effects. [, , ]
Q12: How does the structure of 4-ADNT influence its reactivity and fate in the environment?
A12: The presence of the amino group (-NH2) in 4-ADNT significantly impacts its reactivity compared to TNT. [, , ] This amino group can participate in various reactions, including oxidation, reduction, and conjugation, influencing its degradation and fate in the environment. [, , , ]
Q13: How do structural modifications of 4-ADNT affect its toxicity?
A13: Research on the toxicity of TNT metabolites suggests that the position and number of amino groups play a role in determining their toxicity. [, ] Studies on Daphnia magna and Lytechinus variagatus embryos revealed variations in phototoxicity depending on the position of the amino group in dinitrotoluenes. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B127433.png)
![5-[[(1S)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-2,4,6,8-tetraoxa-5-phosphanonanedioic Acid 1,9-Bis(1-methylethyl) Ester 5-Oxide (2E)-2-Butenedioate](/img/structure/B127438.png)




![3,3-Dimethylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B127449.png)

